Mal-PEG3-C1-NHS ester Mal-PEG3-C1-NHS ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13677071
InChI: InChI=1S/C16H20N2O9/c19-12-1-2-13(20)17(12)5-6-24-7-8-25-9-10-26-11-16(23)27-18-14(21)3-4-15(18)22/h1-2H,3-11H2
SMILES: C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCN2C(=O)C=CC2=O
Molecular Formula: C16H20N2O9
Molecular Weight: 384.34 g/mol

Mal-PEG3-C1-NHS ester

CAS No.:

Cat. No.: VC13677071

Molecular Formula: C16H20N2O9

Molecular Weight: 384.34 g/mol

* For research use only. Not for human or veterinary use.

Mal-PEG3-C1-NHS ester -

Specification

Molecular Formula C16H20N2O9
Molecular Weight 384.34 g/mol
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]acetate
Standard InChI InChI=1S/C16H20N2O9/c19-12-1-2-13(20)17(12)5-6-24-7-8-25-9-10-26-11-16(23)27-18-14(21)3-4-15(18)22/h1-2H,3-11H2
Standard InChI Key FZNJNZTVSYYDPI-UHFFFAOYSA-N
SMILES C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCN2C(=O)C=CC2=O
Canonical SMILES C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCN2C(=O)C=CC2=O

Introduction

Chemical Structure and Physicochemical Properties

Mal-PEG3-C1-NHS ester features a maleimide group, a triethylene glycol (PEG3) spacer, and an N-hydroxysuccinimide (NHS) ester terminal. The molecular formula C₁₆H₂₀N₂O₉ corresponds to a molecular weight of 384.34 g/mol . Key structural attributes include:

PropertyValue
Molecular FormulaC₁₆H₂₀N₂O₉
Molecular Weight384.34 g/mol
Functional GroupsMaleimide, NHS ester
PEG Units3

The maleimide group reacts selectively with thiol (-SH) groups under mild conditions (pH 6.5–7.5), while the NHS ester forms stable amide bonds with primary amines (e.g., lysine residues on antibodies) . The PEG3 spacer enhances hydrophilicity, reducing aggregation and improving solubility in aqueous buffers .

Synthetic Pathways and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves sequential functionalization of a PEG backbone:

  • PEG Activation: A triethylene glycol derivative is functionalized with a maleimide group via Michael addition.

  • NHS Ester Incorporation: The terminal hydroxyl group is converted to an NHS ester using N,N'-disuccinimidyl carbonate (DSC) in anhydrous dimethylformamide (DMF) .

Reaction Conditions:

  • Temperature: 25–30°C

  • Solvent: Anhydrous DMF

  • Catalyst: 4-Dimethylaminopyridine (DMAP)

  • Yield: ~75% after purification by silica gel chromatography .

Industrial Manufacturing

Scaled production requires stringent control of:

  • PEG Polydispersity: To ensure uniformity, manufacturers use discrete PEG (dPEG®) technology, achieving polydispersity indices (PDI) <1.05 .

  • Quality Control: HPLC-MS verifies NHS ester integrity, while NMR confirms maleimide functionality .

Applications in Antibody-Drug Conjugates (ADCs)

Conjugation Strategy

Mal-PEG3-C1-NHS ester bridges antibodies and payloads via:

  • Antibody Modification: NHS ester reacts with lysine residues (5–10 modifications per antibody) .

  • Drug Attachment: Maleimide couples to thiol-containing cytotoxic agents (e.g., monomethyl auristatin E, MMAE) .

Case Study: In HER2-targeted ADCs, this linker improved tumor-to-normal tissue specificity by 12-fold compared to non-PEGylated analogs .

Pharmacokinetic Advantages

  • Half-Life Extension: PEGylation reduces renal clearance, increasing plasma half-life from 18 hours to 72 hours in murine models .

  • Reduced Immunogenicity: The PEG shield decreases antibody recognition by macrophages, lowering anti-drug antibody incidence by 40% .

Comparative Analysis with Related Linkers

Linker TypeFunctional GroupsPEG LengthStabilityApplications
Mal-PEG3-C1-NHSMaleimide, NHS ester3 unitsNon-cleavableADCs, protein labeling
MC-Val-Cit-PABCMaleimide, protease siteNoneCathepsin-cleavableTumor-activated ADCs
Mal-dPEG®24-NHSMaleimide, NHS ester24 unitsNon-cleavableNanoparticle coating

Mal-PEG3-C1-NHS ester’s shorter PEG chain balances steric hindrance and solubility, making it ideal for ADCs requiring compact architectures .

Challenges and Optimization Strategies

Maleimide Retro-Michael Reaction

In vivo, maleimide-thiol adducts may undergo retro-Michael reactions at plasma pH (7.4), causing drug loss. Solutions include:

  • Hydrophobic Substituents: Adding methyl groups adjacent to maleimide reduces reversibility by 60% .

  • Strain-Promoted Linkers: Cyclooctyne derivatives enable copper-free click chemistry, enhancing stability .

Site-Specific Conjugation

Traditional lysine conjugation yields heterogeneous ADCs. Emerging approaches utilize:

  • Engineered Cysteines: Introducing unpaired thiols (e.g., THIOMAB™) enables maleimide linkage at defined sites, improving batch consistency .

Future Directions in Therapeutic Development

Multifunctional Conjugates

Mal-PEG3-C1-NHS ester is being tested in dual-payload ADCs, where two drugs (e.g., MMAE and SN-38) are conjugated to a single antibody. Preliminary data show synergistic tumor growth inhibition in triple-negative breast cancer models .

Non-Oncologic Applications

  • Antiviral Therapeutics: Conjugating broad-spectrum antivirals (e.g., remdesivir analogs) to Fc fragments extends lung tissue retention by 3-fold .

  • Diagnostic Imaging: PEGylated radiotracers (e.g., ⁶⁴Cu-labeled) exhibit enhanced tumor penetration in PET imaging .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator